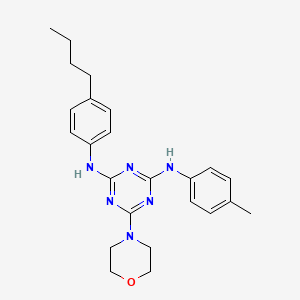

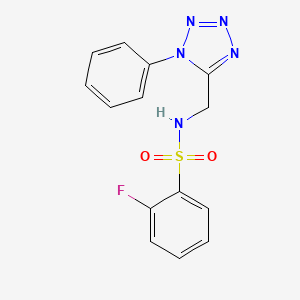

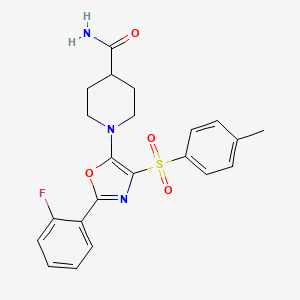

N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are various functional groups including a butylphenyl group, a morpholino group, and a p-tolyl group. These groups can greatly influence the properties and reactivity of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the triazine ring. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, electrophilic additions, or other types of organic reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring suggests that the molecule may have a planar region, while the attached groups could add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups attached to the triazine ring. For example, the morpholino group might participate in reactions with electrophiles, while the phenyl groups could undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of different functional groups could lead to a wide range of properties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A key area of research involves the synthesis of morpholino and triazine derivatives through innovative chemical reactions. For instance, Matlock et al. (2015) reported a concise method for synthesizing stereodefined C-substituted morpholines and related heterocycles, showcasing the versatility of these compounds in synthetic chemistry Matlock et al., 2015. Similarly, Gorle et al. (2016) synthesized a series of pyrimidine-linked morpholinophenyl derivatives, highlighting their potential in biological applications due to their larvicidal activity Gorle et al., 2016.

Antimicrobial and Biological Activity

The antimicrobial properties of triazine derivatives are a significant area of exploration. Chikhalia et al. (2009) synthesized a novel class of oxadiazole derivatives incorporating morpholine and triazine rings, demonstrating improved antimicrobial activities Chikhalia et al., 2009. This research suggests potential pharmaceutical applications for treating microbial infections.

Material Science Applications

In the field of materials science, Dinari and Haghighi (2017) developed new heat-resistant polyamides bearing an s-triazine ring, indicating the role of such compounds in enhancing the thermal stability and flame retardancy of polymers Dinari & Haghighi, 2017. This research points towards the application of triazine derivatives in creating advanced materials with improved performance characteristics.

Analytical Chemistry Applications

Triazine derivatives have also found applications in analytical chemistry. Upadhyay et al. (2012) explored the use of Schiff bases derived from triazine for the potentiometric determination of Sm3+ ions, showcasing the utility of these compounds in the development of selective electrodes for analytical purposes Upadhyay et al., 2012.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N-(4-butylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O/c1-3-4-5-19-8-12-21(13-9-19)26-23-27-22(25-20-10-6-18(2)7-11-20)28-24(29-23)30-14-16-31-17-15-30/h6-13H,3-5,14-17H2,1-2H3,(H2,25,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZMWAIPVQESOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2657176.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2657181.png)

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)

![1-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2657192.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2657196.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)